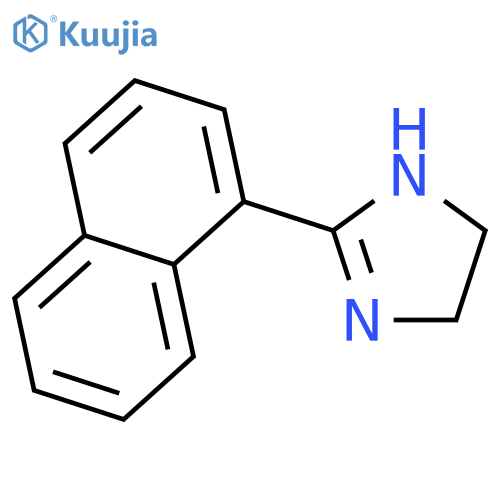

Cas no 13623-57-9 (2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole)

13623-57-9 structure

商品名:2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole

2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole

- 2-naphthalen-1-yl-4,5-dihydro-1H-imidazole

- 5-23-08-00268 (Beilstein Handbook Reference)

- BRN 0153198

- DTXSID30159737

- 2-(Naphthyl-(1'))imidazolin [German]

- SCHEMBL9575177

- 13623-57-9

- HS-3475

- BDBM50473173

- CHEMBL418536

- 2-IMIDAZOLINE, 2-(1-NAPHTHYL)-

- 2-(1-Naphthyl)-4,5-dihydro-1H-imidazole

- 2-(1-Naphthyl)-2-imidazoline

- 2-(Naphthyl-(1'))imidazolin

- E86954

- 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenyl)-

-

- インチ: InChI=1S/C13H12N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15)

- InChIKey: MDCXOIKCXHEYQK-UHFFFAOYSA-N

- ほほえんだ: C1CN=C(N1)C2=CC=CC3=CC=CC=C32

計算された属性

- せいみつぶんしりょう: 196.10016

- どういたいしつりょう: 196.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 24.4Ų

じっけんとくせい

- PSA: 24.39

2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1193855-1g |

2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazole |

13623-57-9 | 95% | 1g |

$357.0 | 2024-04-24 |

2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

13623-57-9 (2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole) 関連製品

- 936-49-2(2-Phenyl-2-imidazoline)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13623-57-9)2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole

清らかである:99%

はかる:1g

価格 ($):321.0